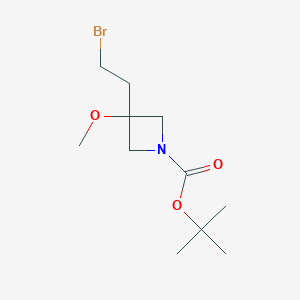
tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate: is an organic compound that features a tert-butyl ester group, a bromoethyl group, and a methoxy group attached to an azetidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl bromoacetate under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like diethyl ether (Et2O). The mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods utilize microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate can undergo nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the azetidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and other substituted azetidines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or amines.
Applications De Recherche Scientifique
Chemistry:
Building Blocks: Used as building blocks in the synthesis of complex organic molecules and polymers.
Catalysis: Employed in catalytic processes to facilitate various organic transformations.
Biology and Medicine:
Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds, including collagenase inhibitors.
Biological Studies: Utilized in studies to understand the interaction of small molecules with biological targets.
Industry:
Agrochemicals: Used in the production of agrochemicals and other industrial chemicals.
Dyes and Pigments: Serves as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the methoxy and tert-butyl ester groups can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl bromoacetate: Shares the tert-butyl ester and bromo groups but lacks the azetidine ring.
tert-Butyl carbamate: Contains a tert-butyl ester group and a carbamate group, differing in its functional groups and reactivity.
Uniqueness: tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions in synthetic and biological applications, making it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C11H20BrNO3 |
|---|---|
Poids moléculaire |
294.19 g/mol |
Nom IUPAC |
tert-butyl 3-(2-bromoethyl)-3-methoxyazetidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-7-11(8-13,15-4)5-6-12/h5-8H2,1-4H3 |
Clé InChI |
UHTMEUKOGSWDHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)(CCBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


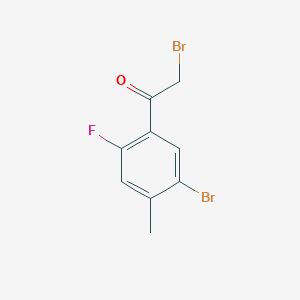
![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)
![5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)

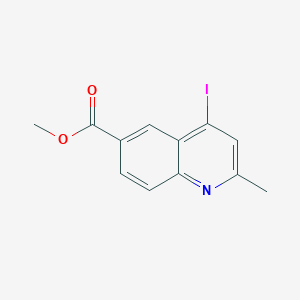
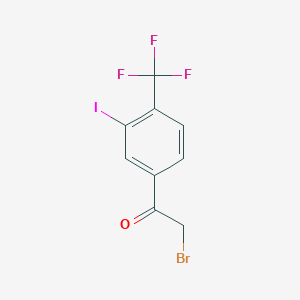
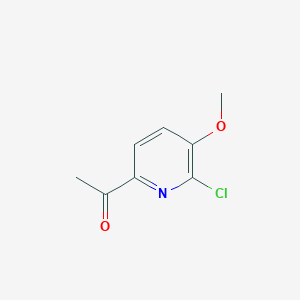
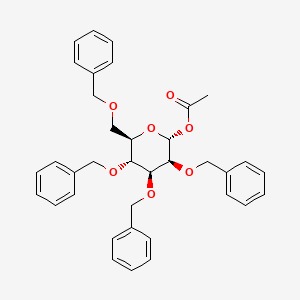
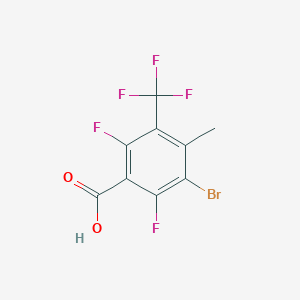
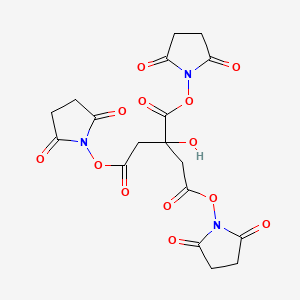

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
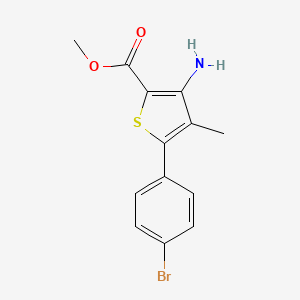
![3-benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12860809.png)
